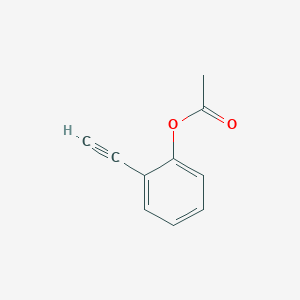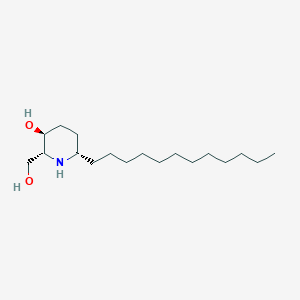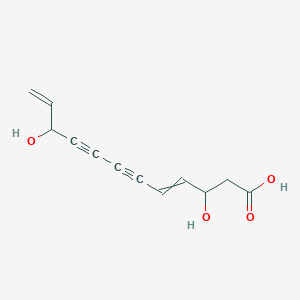![molecular formula C36H30O2 B14269308 1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene CAS No. 135803-93-9](/img/structure/B14269308.png)
1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylene group flanked by two 1-(4-methoxyphenyl)ethene-2,1-diyl groups, each connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a methoxy-substituted benzene derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Halogenation or nitration can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of fully or partially hydrogenated compounds.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene depends on its application. In organic electronics, its unique structure allows it to act as an efficient charge transport material. The molecular targets and pathways involved include interactions with other organic semiconductors and the facilitation of electron or hole transport.
類似化合物との比較
Similar Compounds
- 1,1’-{1,4-Phenylenebis[1-(4-phenoxyphenyl)ethene-2,1-diyl]}dibenzene
- 1,1’-{1,4-Phenylenebis[1-(4-bromophenyl)ethene-2,1-diyl]}dibenzene
Uniqueness
1,1’-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics where specific electronic characteristics are desired .
特性
CAS番号 |
135803-93-9 |
|---|---|
分子式 |
C36H30O2 |
分子量 |
494.6 g/mol |
IUPAC名 |
1,4-bis[2-(4-methoxyphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C36H30O2/c1-37-33-21-17-31(18-22-33)35(29-9-5-3-6-10-29)25-27-13-15-28(16-14-27)26-36(30-11-7-4-8-12-30)32-19-23-34(38-2)24-20-32/h3-26H,1-2H3 |
InChIキー |
WOZYPNARMZFJKB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)

![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
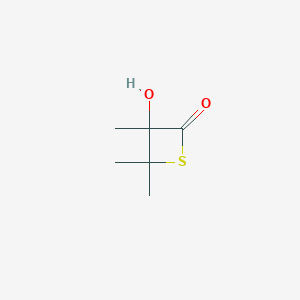
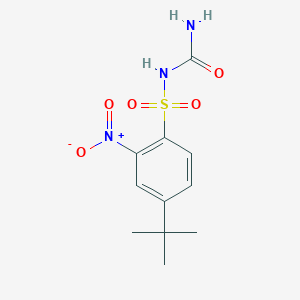
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
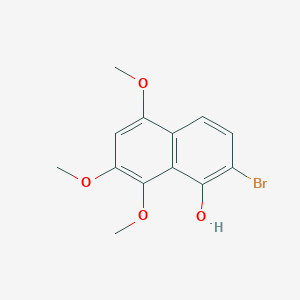
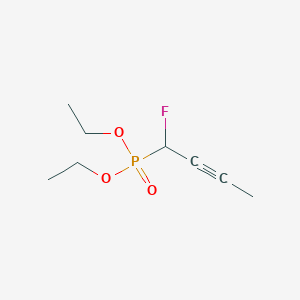
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
